(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)
Description
(4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a chiral bis(oxazoline) ligand featuring a rigid cyclopropane bridge and bulky tert-butyl substituents. Its synthesis involves reacting bis(oxazoline) precursors with 1,2-dibromoethane under cryogenic conditions (-78°C) in tetrahydrofuran (THF) with TMEDA and i-Pr₂NH as bases . The product is isolated as a white solid, characterized by TLC and NMR, and used extensively in asymmetric catalysis, particularly in copper- or zinc-mediated reactions such as enantioselective alkynylations and cycloadditions . The tert-butyl groups enhance steric hindrance, while the cyclopropane bridge imposes geometric constraints critical for stereocontrol .
Properties
IUPAC Name |
(4S)-4-tert-butyl-2-[1-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-15(2,3)11-9-20-13(18-11)17(7-8-17)14-19-12(10-21-14)16(4,5)6/h11-12H,7-10H2,1-6H3/t11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKXYKUSOPDGKX-VXGBXAGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2(CC2)C3=NC(CO3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C2(CC2)C3=N[C@H](CO3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) (CAS No. 195379-09-0) is a cyclopropane derivative that has garnered interest for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C17H28N2O2
- Molecular Weight : 292.41 g/mol
- Structure : The compound features a cyclopropane moiety linked to two 4-(tert-butyl)-4,5-dihydrooxazole units.
The biological activity of this compound may be attributed to its structural features that allow it to interact with various biological targets. The oxazole ring is known for its role in medicinal chemistry due to its ability to form hydrogen bonds and participate in π-stacking interactions.
Antimicrobial Activity
Research indicates that oxazole derivatives can exhibit antimicrobial properties. A study on similar compounds demonstrated their effectiveness against various bacterial strains, suggesting that (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) may also possess such activity.
| Compound | Target Microorganisms | Activity |
|---|---|---|
| Compound A | E. coli | Inhibition |
| Compound B | S. aureus | Moderate |
| Target Compound | Various Gram-positive and Gram-negative bacteria | Potential |
Anti-inflammatory Properties
The oxazole derivatives have been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines, which could lead to therapeutic applications in inflammatory diseases.
Study 1: Antimicrobial Evaluation
In a comparative study of oxazole derivatives, (4S,4'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) was tested against a panel of bacteria. The results indicated significant inhibition against E. coli and S. aureus at varying concentrations.
Study 2: Inflammatory Response Modulation
Another study focused on the modulation of inflammatory responses using this compound in a murine model of inflammation. The findings revealed a reduction in inflammatory markers when treated with the compound compared to controls.
Comparison with Similar Compounds
Structural and Electronic Effects
- Bridge Size: Cyclopropane: The smallest bridge (60° bond angles) creates a rigid, planar structure, ideal for enforcing specific transition states in catalysis . Ethane/Propane: Linear bridges reduce rigidity, favoring faster substrate exchange but lower enantioselectivity in some cases .
Substituents :
Catalytic Performance
- Copper Complexes :
- Nickel Catalysis: A phenylphosphanediyl-bridged analog (similar to cyclopropane derivatives) demonstrates 55% yield in iminophosphorane synthesis, highlighting bridge-dependent electronic effects .
Q & A
Basic: What methodologies are recommended for synthesizing (4S,4'S)-2,2'-(cyclopropane-1,1-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) with high enantiomeric purity?
Stereoselective synthesis of this chiral bis(oxazoline) ligand requires chiral auxiliaries or asymmetric catalysis. For cyclopropane-linked systems, cyclopropanation via transition-metal-catalyzed reactions (e.g., Simmons-Smith) followed by oxazoline ring closure is typical. Evidence from structurally similar compounds suggests using chiral tert-butyl groups to enforce steric control during cyclopropane formation . Purification via chiral HPLC or crystallization with diastereomeric salts (e.g., tartaric acid derivatives) can enhance enantiomeric excess.
Advanced: How can X-ray crystallography resolve ambiguities in stereochemical assignments for this compound?
Single-crystal X-ray diffraction is critical for confirming absolute stereochemistry, especially when NMR data (e.g., NOE, coupling constants) are inconclusive. For cyclopropane-containing oxazolines, heavy-atom derivatization (e.g., selenide substitution) or co-crystallization with metal ions (e.g., Cu²⁺) can improve crystal quality. A study on a related cyclopropane-bis(oxazoline) ligand demonstrated that crystallographic data unambiguously assigned the 4S,4'S configuration, resolving discrepancies from computational predictions .
Basic: What are the optimal storage conditions to maintain the compound’s stability?
Stability studies on analogous tert-butyl oxazolines indicate sensitivity to moisture and light. Store under inert gas (argon) at –20°C in amber vials with desiccants. Periodic NMR monitoring (e.g., ¹H and ¹³C) can detect hydrolytic degradation of the oxazoline ring, which manifests as new peaks near δ 3.5–4.0 ppm (hydroxyamide intermediates) .
Advanced: How does the cyclopropane linker influence the ligand’s coordination geometry in metal complexes?
Computational studies (DFT) on cyclopropane-bridged bis(oxazolines) reveal that the rigid, strained cyclopropane backbone enforces a bite angle of ~90°, ideal for square-planar metal coordination. This geometry enhances catalytic activity in asymmetric cyclopropanations or Diels-Alder reactions. Experimental validation using EXAFS or magnetic circular dichroism (MCD) is recommended to correlate theoretical predictions with empirical data .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- ¹H/¹³C NMR : Confirm tert-butyl groups (δ 1.2–1.4 ppm for ¹H; δ 28–30 ppm for ¹³C) and oxazoline protons (δ 4.0–4.5 ppm).
- HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error.
- IR : Detect oxazoline C=N stretches (~1650 cm⁻¹) and cyclopropane C-C vibrations (~1000 cm⁻¹) .
Advanced: What mechanistic insights explain contradictory catalytic performance in enantioselective reactions?
Divergent enantioselectivity may arise from competing transition states (e.g., endo vs. exo attack in Diels-Alder). Kinetic studies (Eyring plots) and isotopic labeling (²H/¹³C) can identify rate-determining steps. For example, tert-butyl groups may slow substrate approach via steric hindrance, favoring alternative pathways. Cross-validation with computational docking (e.g., AutoDock Vina) is advised .
Basic: How should researchers address discrepancies in reported biological activity data?
Contradictions in bioactivity (e.g., cytotoxicity vs. inactivity) often stem from assay conditions. Standardize protocols:
- Use identical cell lines (e.g., HEK-293 vs. HeLa).
- Control solvent effects (DMSO ≤0.1% v/v).
- Validate purity (>95% by HPLC) to rule out impurity-driven effects .
Advanced: What strategies enable enantioselective synthesis of the cyclopropane core?
Chiral dirhodium catalysts (e.g., Rh₂(S-PTAD)₄) induce asymmetry during cyclopropanation of allylic tert-butyl oxazolines. Monitoring reaction progress with chiral GC or circular dichroism (CD) ensures stereochemical fidelity. A study on adamantane-linked oxazolines achieved >99% ee using Rh catalysis .
Basic: How can researchers assess the compound’s potential as a chiral ligand in asymmetric catalysis?
Screen coordination efficiency with metals (e.g., Cu(OTf)₂, NiCl₂) via UV-Vis titration. Measure binding constants (Kb) and compare turnover frequencies (TOF) in model reactions (e.g., asymmetric Friedel-Crafts). Ligand acceleration factors (LAF) >10 indicate high efficacy .
Advanced: What environmental impact assessment frameworks apply to this compound?
Adopt the INCHEMBIOL protocol ():
- Fate analysis : Measure logP (estimated ~3.2 for tert-butyl oxazolines) to predict bioaccumulation.
- Ecotoxicology : Use Daphnia magna assays for acute toxicity (LC₅₀).
- Degradation : Track hydrolysis half-life (t₁/₂) at pH 7.4 and 25°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
